molecular formula C2HCl3NaO2 B1262058 Sodium trichloroacetate CAS No. 650-51-1

Sodium trichloroacetate

Cat. No. B1262058
Key on ui cas rn: 650-51-1
M. Wt: 186.37 g/mol
InChI Key: AHFKXSVSQLNSSC-UHFFFAOYSA-N
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Patent
US08129560B2

Procedure details

A mixture of 4-chloro-benzaldehyde (35.5 g) and trichloro acetic acid (61.5 g) in N,N-dimethylformamide (200 ml) is stirred at 30-35° C. Trichloro acetic acid sodium salt (71.5 g) is added in portions over 20 minutes. Occasionally cooling is necessary. The reaction mixture is stirred at 30° C. for 2 hours. Towards the end it becomes viscous and additional N,N-dimethylformamide (150 ml) is charged. The reaction mixture is poured into water (700 ml). The aqueous phase is extracted with ethyl acetate (600 ml). The organic phase is separated, washed with water (300 ml), dried (magnesium sulfate) and evaporated. 2,2,2-Trichloro-1-(4-chloro-phenyl)-ethanol is obtained as oil.
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
61.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Trichloro acetic acid sodium salt
Quantity
71.5 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[Cl:10][C:11]([Cl:16])([Cl:15])C(O)=O.[Na+].ClC(Cl)(Cl)C([O-])=O.O>CN(C)C=O>[Cl:10][C:11]([Cl:16])([Cl:15])[CH:6]([C:5]1[CH:8]=[CH:9][C:2]([Cl:1])=[CH:3][CH:4]=1)[OH:7] |f:2.3|

Inputs

Step One
Name
Quantity
35.5 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
61.5 g
Type
reactant
Smiles
ClC(C(=O)O)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Trichloro acetic acid sodium salt
Quantity
71.5 g
Type
reactant
Smiles
[Na+].ClC(C(=O)[O-])(Cl)Cl
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
32.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
is stirred at 30-35° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Occasionally cooling
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at 30° C. for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with ethyl acetate (600 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed with water (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC(C(O)C1=CC=C(C=C1)Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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